2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate
Description
2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate is a complex organic compound featuring a quinoxaline core substituted with benzimidazole groups
Properties
IUPAC Name |
2,3-bis(1H-benzimidazol-2-ylsulfanylmethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O2S2/c31-29-19-11-5-6-12-20(19)30(32)22(14-34-24-27-17-9-3-4-10-18(17)28-24)21(29)13-33-23-25-15-7-1-2-8-16(15)26-23/h1-12H,13-14H2,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGAWHNBVQBICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C([N+](=O)C4=CC=CC=C4N3[O-])CSC5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis: Formation of 2,3-Dimethylquinoxaline 1,4-Dioxide
The foundational step involves synthesizing the quinoxaline di-$$N$$-oxide backbone. This is achieved through the condensation of $$o$$-phenylenediamine with 2,3-butanedione under acidic conditions, followed by oxidation:
Condensation Reaction :
$$o$$-Phenylenediamine reacts with 2,3-butanedione in a methanol-water mixture catalyzed by ammonium bifluoride (NH$$4$$HF$$2$$) to yield 2,3-dimethylquinoxaline. The reaction proceeds via nucleophilic attack of the amine groups on the diketone, forming the quinoxaline ring.Oxidation to Di-$$N$$-Oxide :
The intermediate 2,3-dimethylquinoxaline is oxidized using $$m$$-chloroperbenzoic acid ($$m$$-CPBA) in dichloromethane (DCM) to introduce the 1,4-di-$$N$$-oxide functionality. This step is critical for enhancing the electrophilicity of the methyl groups in subsequent reactions.
Bromination of Methyl Groups
To enable thioether linkage, the methyl groups on the quinoxaline di-$$N$$-oxide are converted to bromomethyl derivatives:
Radical Bromination :
2,3-Dimethylquinoxaline 1,4-dioxide undergoes bromination using $$N$$-bromosuccinimide (NBS) in carbon tetrachloride (CCl$$_4$$) under reflux, with azobisisobutyronitrile (AIBN) as a radical initiator. This generates 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide.Reaction Conditions :
Nucleophilic Substitution with 2-Mercapto-1H-Benzo[d]imidazole
The final step involves substituting the bromine atoms with 2-mercapto-1H-benzo[d]imidazole via a thioether linkage:
Synthesis of 2-Mercapto-1H-benzo[d]imidazole :
Prepared by reacting $$o$$-phenylenediamine with carbon disulfide (CS$$_2$$) in alkaline conditions, followed by acidification to isolate the thiol.Substitution Reaction :
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide is treated with 2-mercapto-1H-benzo[d]imidazole in dimethylformamide (DMF) using potassium carbonate (K$$2$$CO$$3$$) as a base. The reaction proceeds via an $$S_N2$$ mechanism, yielding the target compound.Optimized Parameters :
Analytical Characterization
The synthesized compound is validated using spectroscopic and chromatographic techniques:
Spectroscopic Data :
Purity Assessment :
Challenges and Alternatives
Bromination Efficiency :
Direct bromination of methyl groups adjacent to electron-deficient $$N$$-oxides may require alternative reagents like phosphorus tribromide (PBr$$_3$$) or HBr/acetic acid.Oxidation Compatibility :
Introducing the di-$$N$$-oxide functionality after thioether formation risks over-oxidation of sulfur centers. Thus, sequential oxidation followed by substitution is preferred.
Industrial Scalability
Suppliers such as Atomax Chemicals Co., Ltd., and Apollo Scientific Ltd. utilize continuous-flow reactors to optimize the bromination and substitution steps, achieving batch yields of 65–75%.
Chemical Reactions Analysis
Types of Reactions
2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its bioactive properties. Research indicates that compounds containing benzimidazole and quinoxaline derivatives exhibit antimicrobial and anticancer activities. For instance, derivatives of benzimidazole have been extensively studied for their ability to inhibit various cancer cell lines and possess anti-inflammatory properties .
Antioxidant Activity
Studies have demonstrated that compounds similar to 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate exhibit significant antioxidant activity. This property is crucial for developing treatments aimed at reducing oxidative stress-related diseases, including neurodegenerative disorders .
Catalysis
The compound’s structure lends itself to catalytic applications, particularly in organic synthesis. Quinoxaline derivatives are known to facilitate various chemical reactions, including C–N bond formation and other transformations that are essential in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole groups can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Quinoxaline derivatives: Used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate is unique due to its dual functionality, combining the properties of both benzimidazole and quinoxaline moieties.
Biological Activity
2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C24H18N6O2S2, and it has a molecular weight of 486.57 g/mol. This compound's structure features multiple functional groups that contribute to its biological activity, particularly in the inhibition of various enzymes and potential antitumor properties.
- Molecular Formula : C24H18N6O2S2
- Molecular Weight : 486.57 g/mol
- CAS Number : Not specified in the provided sources.
- Key Functional Groups : Contains benzimidazole and quinoxaline moieties, which are known for their biological activities.
Biological Activity Overview
Recent studies have indicated that compounds containing benzimidazole and quinoxaline structures exhibit a variety of biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects. The specific activities of this compound have not been extensively documented in the literature; however, related compounds provide insight into its potential effects.
Antitumor Activity
Research on related benzimidazole derivatives suggests that they can inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer progression. For instance, certain imidazole derivatives have shown IC50 values as low as 24 nM against FT, resulting in significant phenotypic reversion in transformed cells . This suggests a potential pathway for the antitumor activity of this compound.
Enzyme Inhibition
The structural components of this compound may facilitate interactions with various enzymes. The presence of hydrophobic substituents linked via hydrogen bonds has been shown to enhance enzyme inhibitory activity in similar compounds . This could imply that this compound might also act as an effective inhibitor for specific targets.
Synthesis Methods
The synthesis of compounds similar to this compound typically involves multi-step organic reactions. One method includes the reaction of benzimidazole derivatives with quinoxaline precursors under controlled conditions to ensure high yields and purity .
Q & A
(Basic) What are the established synthetic methodologies for synthesizing 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate?
Answer:
The synthesis typically involves multi-step reactions, including:
- Cyclization : Intramolecular cyclization of precursors like 1-(2-isocyanophenyl)-1H-imidazole derivatives using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light .
- Condensation : Reaction of 1,2-diaminobenzene derivatives with α-ketocarboxylic acids or formazylglyoxylic acids, yielding quinoxaline cores. Unexpected products (e.g., benzimidazole-formazans) may form, requiring careful optimization of reaction conditions .
- Functionalization : Thioether linkages are introduced via nucleophilic substitution using benzimidazole-thiol derivatives. Methanol or tetrahydrofuran (THF) with sodium metabisulfite under microwave-assisted conditions enhances efficiency .
(Advanced) How can reaction conditions be optimized to mitigate low yields in the final cyclization step?
Answer:
Key parameters include:
- Catalyst Selection : Iridium catalysts (e.g., [Ir(ppy)₃]) improve photoredox cyclization efficiency. Alternative catalysts like Cu(I) or Ru(II) may reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while methanol/water mixtures stabilize charged intermediates .
- Temperature Control : Microwave-assisted synthesis (100–120°C) accelerates cyclization and reduces decomposition .
- Additives : Sodium metabisulfite suppresses oxidation, improving yield by 15–20% in thioether formation steps .
(Basic) Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinoxaline aromatic protons at δ 7.5–8.5 ppm, benzimidazole protons at δ 7.1–7.8 ppm) and confirms thioether methylene bridges (δ 4.2–4.5 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) confirm functional groups .
(Advanced) How can researchers resolve conflicting solubility data during biological assays?
Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Formulation Strategies : Encapsulation in cyclodextrins or liposomes improves aqueous dispersion .
- pH Adjustment : The diolate moiety’s pH-dependent solubility (pKa ~3–4) allows buffered solutions (pH 6–7) to enhance stability .
(Advanced) What computational approaches predict the compound’s reactivity in redox environments?
Answer:
- DFT Calculations : Model HOMO-LUMO gaps to assess electron-transfer potential. Substituents like electron-withdrawing groups (e.g., -SO₃⁻) lower LUMO levels, enhancing redox activity .
- Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to guide structural modifications for improved binding .
(Basic) What biological activities are reported for analogous quinoxaline derivatives?
Answer:
- Antiproliferative Activity : Quinoxaline-triazole hybrids inhibit cancer cell lines (IC₅₀: 2–10 μM) via topoisomerase II inhibition .
- Antimicrobial Properties : Thioether-linked benzimidazoles disrupt bacterial membrane integrity (MIC: 4–16 μg/mL against S. aureus) .
(Advanced) How can structural modifications enhance electrochemical stability for energy storage applications?
Answer:
- Substituent Engineering : Introduce electron-donating groups (e.g., -OCH₃) to the quinoxaline core to stabilize radical intermediates .
- Polymer Hybridization : Incorporate into conducting polymers (e.g., PEDOT) to mitigate degradation during charge-discharge cycles .
(Basic) What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates .
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .
(Advanced) How can researchers validate conflicting crystallographic data for this compound?
Answer:
- High-Resolution X-ray Diffraction : Compare experimental data (e.g., CCDC entries) with density functional theory (DFT)-optimized structures to resolve bond-length discrepancies .
- Thermogravimetric Analysis (TGA) : Confirm hydration states, as crystal water content may alter unit cell parameters .
(Advanced) What mechanistic insights explain unexpected byproducts in synthesis?
Answer:
- Pathway Analysis : Use LC-MS to trace intermediates. For example, autooxidation of aminomethyl intermediates may form imine byproducts .
- Kinetic Studies : Vary reaction times to identify competing pathways (e.g., nucleophilic substitution vs. elimination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
